Lipophilicity (LogP) Differentiation from Cycloalkyl Analogs
The target compound's predicted LogP of 2.96 positions it as an intermediate lipophilic agent between smaller and larger cycloalkyl-substituted analogs. This is a critical differentiator for tuning drug-like properties such as membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 2.96 |
| Comparator Or Baseline | 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole (Predicted: ~1.8-2.2); 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole (Predicted: ~3.5-4.0); 2-Bromo-5-methyl-1,3,4-thiadiazole (Predicted: ~1.6) |
| Quantified Difference | Incrementally higher than cyclopropyl/methyl; incrementally lower than cyclohexyl/phenyl. |
| Conditions | Predicted values based on molecular structure (ChemScene computational chemistry data). |
Why This Matters
For medicinal chemists, this specific LogP value offers a middle ground for optimizing a lead compound's oral bioavailability and reducing promiscuous target binding compared to more lipophilic analogs.
